molecular formula C8H15NO3 B1440824 Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1160264-42-5

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Cat. No.: B1440824
CAS No.: 1160264-42-5
M. Wt: 173.21 g/mol
InChI Key: BEXZQWIDJPDTRN-UHFFFAOYSA-N
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Description

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula C8H15NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate typically involves the reaction of ethyl carbamate with a cyclopropylmethyl derivative. One common method involves the use of ethyl chloroformate and 1-(hydroxymethyl)cyclopropylmethanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl {[1-(carboxymethyl)cyclopropyl]methyl}carbamate.

    Reduction: Formation of ethyl {[1-(aminomethyl)cyclopropyl]methyl}carbamate.

    Substitution: Formation of ethyl {[1-(substituted-methyl)cyclopropyl]methyl}carbamate derivatives.

Scientific Research Applications

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate derivative with similar chemical properties but lacking the cyclopropylmethyl group.

    Methyl carbamate: Another carbamate derivative with a methyl group instead of an ethyl group.

    Cyclopropylmethyl carbamate: A compound with a similar structure but different substituents on the carbamate group.

Uniqueness

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

ethyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(11)9-5-8(6-10)3-4-8/h10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZQWIDJPDTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156318
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-42-5
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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